molecular formula C14H13NO4 B14330374 3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide CAS No. 110606-21-8

3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B14330374
CAS No.: 110606-21-8
M. Wt: 259.26 g/mol
InChI Key: NDUIVJYRUOUATL-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a furan ring, a methoxyphenyl group, and a hydroxyamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of furan-2-carbaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-N-hydroxy-N-(4-chlorophenyl)prop-2-enamide
  • 3-(Furan-2-yl)-N-hydroxy-N-(4-fluorophenyl)prop-2-enamide
  • 3-(Furan-2-yl)-N-hydroxy-N-(4-bromophenyl)prop-2-enamide

Uniqueness

3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

110606-21-8

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

3-(furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C14H13NO4/c1-18-12-6-4-11(5-7-12)15(17)14(16)9-8-13-3-2-10-19-13/h2-10,17H,1H3

InChI Key

NDUIVJYRUOUATL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C=CC2=CC=CO2)O

Origin of Product

United States

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